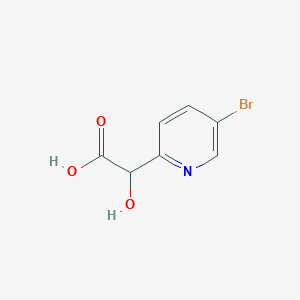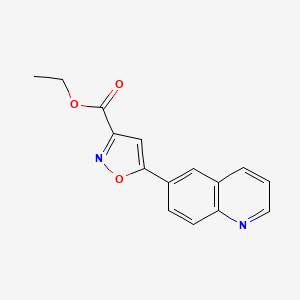![molecular formula C11H15ClN2O2Si B13702540 4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)
4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine is a chemical compound with the molecular formula C11H15ClN2O2Si and a molecular weight of 270.79 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, dimethoxy, and trimethylsilyl-ethynyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxypyrimidine and trimethylsilylacetylene.
Chlorination: The 2,6-dimethoxypyrimidine is chlorinated using a chlorinating agent like thionyl chloride to introduce the chloro group at the 4-position.
Sonogashira Coupling: The chlorinated intermediate undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the trimethylsilyl-ethynyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the trimethylsilyl-ethynyl group could produce a corresponding ketone or alcohol.
Aplicaciones Científicas De Investigación
4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine involves its interaction with specific molecular targets. The chloro and trimethylsilyl-ethynyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with a triazine ring instead of a pyrimidine ring.
4-Chloro-2,6-dimethoxypyrimidine: Lacks the trimethylsilyl-ethynyl group, making it less versatile in certain reactions.
Uniqueness
4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine is unique due to the presence of the trimethylsilyl-ethynyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds .
Propiedades
Fórmula molecular |
C11H15ClN2O2Si |
|---|---|
Peso molecular |
270.79 g/mol |
Nombre IUPAC |
2-(4-chloro-2,6-dimethoxypyrimidin-5-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H15ClN2O2Si/c1-15-10-8(6-7-17(3,4)5)9(12)13-11(14-10)16-2/h1-5H3 |
Clave InChI |
HDNAWCWYQABPCL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC(=N1)OC)Cl)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




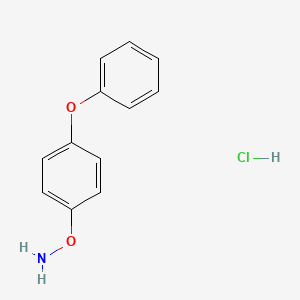

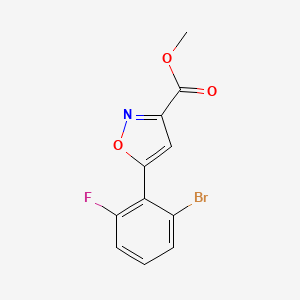
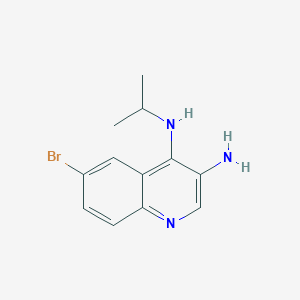


![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
